![molecular formula C5H7NO2 B6267170 3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole CAS No. 4543-53-7](/img/new.no-structure.jpg)
3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole
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Overview
Description
3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole is a heterocyclic organic compound with the molecular formula C5H7NO2 and a molecular weight of 113.11 g/mol It is characterized by a fused ring system consisting of a furan ring and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a furan derivative with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated derivatives. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole: Another heterocyclic compound with a similar fused ring system but different structural arrangement.
2,4,5,6a-tetrahydrofuro[3,2-d]isoxazole: A compound with a similar core structure but different functional groups.
Uniqueness
3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole is unique due to its specific ring fusion and the potential for diverse chemical modifications. Its structural features allow for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research .
Properties
CAS No. |
4543-53-7 |
---|---|
Molecular Formula |
C5H7NO2 |
Molecular Weight |
113.1 |
Purity |
95 |
Origin of Product |
United States |
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